![molecular formula C12H17ClFN B3021393 4-(4-Fluorobenzyl)piperidine hydrochloride CAS No. 92822-03-2](/img/structure/B3021393.png)
4-(4-Fluorobenzyl)piperidine hydrochloride
Overview
Description
4-(4-Fluorobenzyl)piperidine hydrochloride (4-FBPH) is a synthetic derivative of the naturally occurring alkaloid piperidine. It is a potent agonist of the sigma-1 receptor, a protein found in the brain and other tissues. 4-FBPH has been used in various scientific research applications, such as studies of sigma-1 receptor function, drug development, and biochemical and physiological effects.
Scientific Research Applications
Pharmaceutical Intermediate
“4-(4-Fluorobenzyl)piperidine hydrochloride” is an important and valuable pharmaceutical intermediate . It is used in the synthesis of various pharmaceutical compounds.
Synthesis of 4-(Substituted-benzyl)piperidines
This compound is used as a reactant in the synthesis of 4-(Substituted-benzyl)piperidines . Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom, and they are widely used in medicinal chemistry.
Synthesis of (±)-3-(Substituted-benzyl)pyrrolidines
“4-(4-Fluorobenzyl)piperidine hydrochloride” is also used in the synthesis of (±)-3-(Substituted-benzyl)pyrrolidines . Pyrrolidines are another class of organic compounds with a five-membered ring containing one nitrogen atom, and they are also widely used in medicinal chemistry.
Development of Tyrosinase Inhibitors
According to a Chinese research paper , this compound has been explored for the development of new tyrosinase inhibitors. Tyrosinase is an enzyme involved in the production of melanin, and inhibitors of this enzyme are being researched for preventing skin pigmentation and melanoma.
Chemical Research
“4-(4-Fluorobenzyl)piperidine hydrochloride” is used in chemical research due to its unique structure and reactivity . It can be used to study reaction mechanisms, develop new synthetic methods, and explore the properties of related compounds.
Education and Training
In educational settings, this compound can be used in teaching laboratories for organic synthesis experiments . It provides students with the opportunity to learn about the synthesis and properties of piperidines and pyrrolidines.
Mechanism of Action
Target of Action
It is known to belong to the class of organic compounds known as 4-benzylpiperidines . These compounds are characterized by a benzyl group attached to the 4-position of a piperidine .
Mode of Action
Compounds in the 4-benzylpiperidines class typically interact with their targets by binding to specific receptors or enzymes, leading to changes in cellular processes .
Biochemical Pathways
It has been suggested that compounds in the 4-benzylpiperidines class may influence the production of melanin, potentially impacting skin pigmentation and melanoma .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on its classification, it may have potential effects on melanin production and related processes .
Action Environment
Like all chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKWWANXBGLGQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588780 | |
Record name | 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzyl)piperidine hydrochloride | |
CAS RN |
193357-52-7, 92822-03-2 | |
Record name | 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-fluorophenyl)methyl]piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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